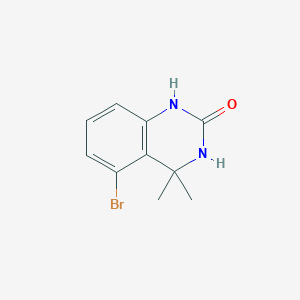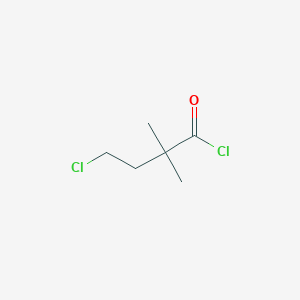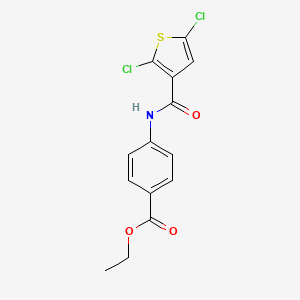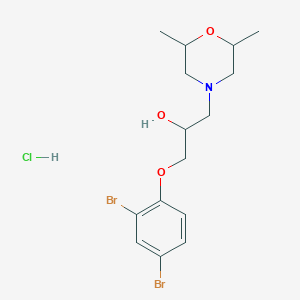![molecular formula C13H14F3NO B2903919 3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one CAS No. 96604-34-1](/img/structure/B2903919.png)
3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one, more commonly known as DMAPT, is a synthetic organic compound used in a variety of scientific research applications. DMAPT is primarily employed as an inhibitor of enzymes, and is used to study the biochemical and physiological effects of enzymes, as well as their mechanisms of action. DMAPT is also used in laboratory experiments to study the effects of certain compounds on the body, and has a variety of advantages and limitations for such experiments.
作用機序
DMAPT acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme. DMAPT can also act as an allosteric inhibitor, where it binds to a site on the enzyme other than the active site, and causes a conformational change in the enzyme that prevents the binding of the substrate.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. DMAPT has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased muscle contraction, increased alertness, and increased memory. DMAPT has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This can lead to decreased levels of prostaglandins in the body, which can have a variety of effects, including decreased inflammation and decreased pain.
実験室実験の利点と制限
DMAPT has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of using DMAPT is its high selectivity, as it is able to selectively inhibit certain enzymes without affecting other enzymes. This makes it ideal for use in experiments where the effects of certain enzymes need to be studied. Another advantage is its low toxicity, making it safe to use in experiments. The main limitation of DMAPT is its low solubility, which can make it difficult to use in some experiments.
将来の方向性
There are a variety of future directions for the use of DMAPT in scientific research. One potential use is in the development of new drugs and treatments for diseases. DMAPT can be used to study the effects of certain compounds on the body, and can be used to develop treatments for diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential use is in the development of new diagnostic tests. DMAPT can be used to study the biochemical and physiological effects of certain compounds, and can be used to develop diagnostic tests for diseases such as diabetes, heart disease, and cancer. Finally, DMAPT can be used to study the effects of certain compounds on the environment, and can be used to develop new methods of environmental protection.
合成法
DMAPT can be synthesized in a variety of ways, with the most common method involving the reaction of 3-(dimethylamino)-1-bromobut-2-en-1-one with trifluoromethylphenylmagnesium bromide. This reaction produces the desired compound in a high yield. Other methods of synthesis include the reaction of 3-(dimethylamino)-1-bromobut-2-en-1-one with trifluoromethylmagnesium chloride and the reaction of 3-(dimethylamino)-1-bromobut-2-en-1-one with trifluoromethylbromide.
科学的研究の応用
DMAPT is primarily used as an inhibitor of enzymes, and is used to study the biochemical and physiological effects of enzymes, as well as their mechanisms of action. DMAPT is also used in laboratory experiments to study the effects of certain compounds on the body. These experiments are used to study the effects of certain compounds on the body, such as the effects of drugs, hormones, and other compounds.
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-9(17(2)3)7-12(18)10-5-4-6-11(8-10)13(14,15)16/h4-8H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJIMUPTRNSNK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC(=CC=C1)C(F)(F)F)/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2903838.png)


![Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2903841.png)


![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2903846.png)





![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2903858.png)